molecular formula C14H15N3O3 B14054307 1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole;nitric acid

1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole;nitric acid

Cat. No.: B14054307
M. Wt: 273.29 g/mol
InChI Key: UDPKSNPPLHJOPF-UHFFFAOYSA-N
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Description

1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole;nitric acid is a compound that combines the structural features of naphthalene and imidazole with nitric acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The naphthalene moiety is known for its aromatic properties, while the imidazole ring is a common structural motif in many biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole typically involves the reaction of naphthalene derivatives with imidazole precursors. One common method is the alkylation of imidazole with naphthalen-2-ylmethyl halides under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of naphthalene-2-carboxylic acid derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced imidazole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the imidazole ring or the naphthalene moiety is substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed

    Oxidation: Naphthalene-2-carboxylic acid derivatives.

    Reduction: Reduced imidazole derivatives.

    Substitution: Various substituted imidazole and naphthalene derivatives.

Scientific Research Applications

1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe for studying enzyme activity.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, making it a potential inhibitor of metalloenzymes. Additionally, the naphthalene moiety can intercalate with DNA, leading to potential applications in cancer therapy. The nitric acid component may contribute to the compound’s reactivity and ability to form reactive nitrogen species.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Naphthalen-2-ylmethyl)-4,5-dihydroimidazole is unique due to its combination of naphthalene and imidazole structures, which confer distinct chemical and biological properties

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

1-(naphthalen-2-ylmethyl)-4,5-dihydroimidazole;nitric acid

InChI

InChI=1S/C14H14N2.HNO3/c1-2-4-14-9-12(5-6-13(14)3-1)10-16-8-7-15-11-16;2-1(3)4/h1-6,9,11H,7-8,10H2;(H,2,3,4)

InChI Key

UDPKSNPPLHJOPF-UHFFFAOYSA-N

Canonical SMILES

C1CN(C=N1)CC2=CC3=CC=CC=C3C=C2.[N+](=O)(O)[O-]

Origin of Product

United States

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